molecular formula C19H18ClN5O B4533249 1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine

1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine

Cat. No. B4533249
M. Wt: 367.8 g/mol
InChI Key: DCATYBQYMCACQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely of interest in the fields of medicinal chemistry and materials science due to the presence of imidazo[1,2-a]pyridin and 1,3,4-oxadiazol rings, which are common in pharmaceuticals and functional materials. These moieties often contribute to a compound's biological activity and material properties, respectively.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, as demonstrated by Shimoga et al. (2018), who synthesized a related oxadiazolylmethanamine compound through a polyphosphoric acid condensation route, offering a high-yield and efficient approach (Shimoga, Shin, & Kim, 2018). This method might be applicable for synthesizing the target compound by adjusting the starting materials to include the specific imidazo[1,2-a]pyridin and phenyl-oxadiazol fragments.

Molecular Structure Analysis

The molecular structure of compounds containing imidazo[1,2-a]pyridin and 1,3,4-oxadiazol rings can be characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These techniques provide information on the compound's functional groups, molecular framework, and molecular weight, crucial for confirming the successful synthesis and purity of the compound.

Chemical Reactions and Properties

Compounds with the imidazo[1,2-a]pyridin and 1,3,4-oxadiazol scaffolds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more. These reactions can be exploited to further modify the compound or to study its reactivity patterns. For example, Bucci et al. (2018) demonstrated the use of a [1,3]-dipolar cycloaddition reaction in synthesizing a scaffold designed to stabilize parallel turn conformations, indicating the potential versatility of the compound in chemical transformations (Bucci et al., 2018).

properties

IUPAC Name

1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-13-16(25-10-15(20)8-9-17(25)21-13)11-24(2)12-18-22-23-19(26-18)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCATYBQYMCACQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)CN(C)CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Reactant of Route 2
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Reactant of Route 3
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Reactant of Route 4
Reactant of Route 4
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Reactant of Route 6
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.